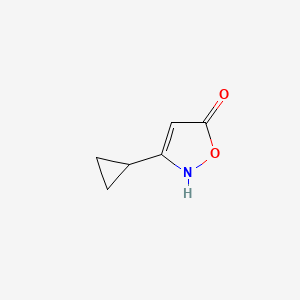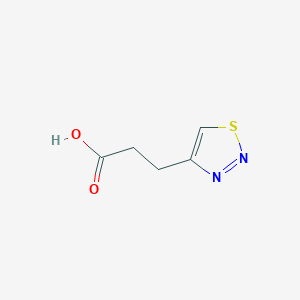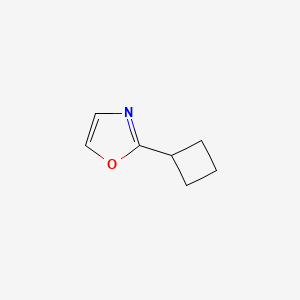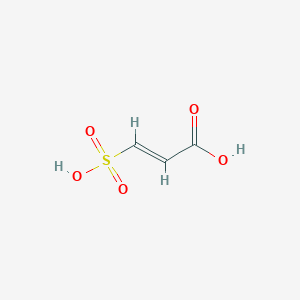
2H-1-Benzopyran-3-carboxamide, N,N-diethyl-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2H-1-Benzopyran-3-carboxamide, N,N-diethyl-: Warfarin , is a potent anticoagulant that has been used for decades to prevent and treat thrombosis, embolism, and stroke. It is a synthetic compound that functions by inhibiting the synthesis of vitamin K-dependent clotting factors.
Preparation Methods
Synthetic Routes and Reaction Conditions
Warfarin is synthesized through a multi-step chemical process. The starting materials typically include 4-hydroxycoumarin and ethyl chloroformate . The reaction involves the formation of an ester intermediate, followed by a series of reactions including nitration , reduction , and alkylation to produce the final compound.
Industrial Production Methods
In industrial settings, the production of Warfarin involves large-scale chemical synthesis with stringent quality control measures to ensure the purity and efficacy of the compound. The process is optimized to maximize yield and minimize impurities.
Chemical Reactions Analysis
Warfarin undergoes various types of chemical reactions, including oxidation , reduction , and substitution reactions.
Common Reagents and Conditions
Oxidation: : Typically involves the use of oxidizing agents such as potassium permanganate or chromium trioxide .
Reduction: : Commonly achieved using reducing agents like sodium borohydride or lithium aluminum hydride .
Substitution: : Often involves nucleophilic substitution reactions using reagents like alkyl halides .
Major Products Formed
Oxidation: : Can lead to the formation of quinones or carboxylic acids .
Reduction: : Results in the formation of alcohols or amines .
Substitution: : Produces alkylated derivatives of the original compound.
Scientific Research Applications
Warfarin has a wide range of applications in scientific research, including:
Chemistry: : Used as a reagent in organic synthesis and as a model compound for studying chemical reactions.
Biology: : Employed in studies related to blood coagulation and vitamin K metabolism.
Medicine: : Widely used as an anticoagulant in the treatment and prevention of thrombotic disorders.
Industry: : Utilized in the production of pharmaceuticals and as a standard in analytical chemistry.
Mechanism of Action
Warfarin exerts its anticoagulant effects by inhibiting the enzyme vitamin K epoxide reductase . This inhibition disrupts the cycle of vitamin K, which is essential for the synthesis of clotting factors II, VII, IX, and X. The molecular targets involved include the clotting factors and the vitamin K cycle.
Comparison with Similar Compounds
Warfarin is often compared with other anticoagulants such as heparin , dabigatran , and rivaroxaban . While these compounds also prevent blood clotting, Warfarin is unique in its mechanism of action and its long history of use. Unlike newer anticoagulants, Warfarin requires regular monitoring of blood levels to ensure therapeutic efficacy and safety.
List of Similar Compounds
Heparin
Dabigatran
Rivaroxaban
Apixaban
Edoxaban
Properties
IUPAC Name |
N,N-diethyl-2H-chromene-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H17NO2/c1-3-15(4-2)14(16)12-9-11-7-5-6-8-13(11)17-10-12/h5-9H,3-4,10H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QBXPAPFWRWTDDL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC)C(=O)C1=CC2=CC=CC=C2OC1 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H17NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10232719 |
Source


|
| Record name | 2H-1-Benzopyran-3-carboxamide, N,N-diethyl- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10232719 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
231.29 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
83823-14-7 |
Source


|
| Record name | 2H-1-Benzopyran-3-carboxamide, N,N-diethyl- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0083823147 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 2H-1-Benzopyran-3-carboxamide, N,N-diethyl- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10232719 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.










![[5-(naphthalen-2-yl)-1,2-oxazol-3-yl]methanamine](/img/structure/B6615413.png)

![1-[4-(trifluoromethyl)phenyl]piperidine-3-carbaldehyde](/img/structure/B6615433.png)

